50-C2-C9-4tail

siRNA delivery linker optimization structure-activity relationship (SAR)

This multi-tail ionizable cationic lipid is engineered for spleen-tropic mRNA delivery, ideal for cancer vaccines and immunomodulatory therapies. Its four ester bonds enable biodegradation for repeat-dose studies. Direct evidence shows 2.3x higher siRNA knockdown than shorter-linker analogs, reducing cost per plate in high-throughput screening.

Molecular Formula C100H176N4O10
Molecular Weight 1594.5 g/mol
Cat. No. B11937177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name50-C2-C9-4tail
Molecular FormulaC100H176N4O10
Molecular Weight1594.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCCCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C100H176N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-79-95(105)111-89-73-69-85-103(86-70-74-90-112-96(106)80-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)83-67-65-77-93-99(109)102-94(100(110)101-93)78-66-68-84-104(87-71-75-91-113-97(107)81-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-72-76-92-114-98(108)82-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,93-94H,5-20,29-32,41-92H2,1-4H3,(H,101,110)(H,102,109)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-
InChIKeyZQXDXCNSODVUPG-RGLFHLPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

50-C2-C9-4tail (OF-C4-Deg-Lin): A Multi-Tail Ionizable Lipid for LNP-Based siRNA and mRNA Delivery — Technical Specifications and Baseline Identity


50-C2-C9-4tail, also designated as OF-C4-Deg-Lin, is a multi-tail ionizable cationic lipid utilized as a key functional component in the formulation of lipid nanoparticles (LNPs) for the encapsulation and intracellular delivery of small interfering RNA (siRNA) and messenger RNA (mRNA) payloads [1]. Chemically defined by the molecular formula C100H176N4O10 (MW: 1594.49) and CAS number 1853203-01-6, the compound is characterized by a central piperazine-2,5-dione core flanked by two identical branched amine arms, each terminating in dual linoleic ester (C18:2) tails connected via C4 ester linkers . This architecture yields a four-tail, biodegradable lipid structure designed to modulate endosomal escape and organ tropism profiles upon systemic administration [2].

50-C2-C9-4tail in LNP Formulations: Why In-Class Ionizable Lipids Cannot Be Interchanged Without Compromising Organ Selectivity and Biodegradation


Substituting 50-C2-C9-4tail with a structurally distinct ionizable lipid from the same broad class introduces substantial risk of altered biological performance and organ tropism. Systematic structure–activity relationship (SAR) studies have demonstrated that both the ester linker length (e.g., C4 vs. C0) and the incorporation of biodegradable ester bonds critically determine in vitro transfection efficiency and in vivo protein expression distribution [1][2]. For instance, the non-degradable analog OF-02 (C84H152N4O6) yields preferential hepatic expression, whereas the biodegradable OF-Deg-Lin (C2 linker, C92H160N4O10) reprograms biodistribution toward the spleen [3]. Extending the linker to C4 in 50-C2-C9-4tail further modulates this performance window . Consequently, interchangeability without validation is contraindicated for applications requiring defined organ targeting or enhanced clearance profiles. The following quantitative evidence substantiates these performance distinctions.

50-C2-C9-4tail (OF-C4-Deg-Lin) Comparative Performance: Quantified Differentiation from OF-Deg-Lin and Non-Degradable OF-02


Linker Length Optimization (C4 vs. C2): 50-C2-C9-4tail Demonstrates 2.3-Fold Higher In Vitro siRNA Knockdown Efficiency Relative to Shorter-Linker OF-Deg-Lin

In a comparative in vitro assessment using HeLa cells, LNPs formulated with 50-C2-C9-4tail (OF-C4-Deg-Lin, bearing a C4 ester linker) delivered anti-FLuc siRNA with an efficiency that exceeded that of LNPs formulated with OF-Deg-Lin (bearing a C2 ester linker) by a factor of approximately 2.3-fold, as measured by luciferase knockdown . This direct head-to-head comparison isolates linker length as a key determinant of nucleic acid delivery potency, with the C4 variant conferring enhanced cytosolic release of the siRNA cargo under identical formulation conditions [1].

siRNA delivery linker optimization structure-activity relationship (SAR) gene silencing

Organ Tropism Reprogramming: Biodegradable 50-C2-C9-4tail Redirects In Vivo Protein Expression to the Spleen, Diverging from Hepatic-Dominant Non-Degradable OF-02

In vivo biodistribution studies following intravenous administration in mice revealed a fundamental divergence in organ tropism between 50-C2-C9-4tail (and its structural relatives) and the non-degradable analog OF-02. LNPs containing the biodegradable ester-linked series (OF-Deg-Lin and OF-C4-Deg-Lin) promoted luciferase protein expression selectively in the spleen, whereas LNPs formulated with non-biodegradable OF-02 yielded robust luciferase expression in the liver [1][2]. This class-level inference is supported by quantitative whole-animal bioluminescence imaging showing the spleen as the primary site of reporter gene activity for the degradable series, establishing a qualitative but unambiguous difference in tissue targeting [3].

biodistribution spleen targeting biodegradability mRNA delivery in vivo imaging

Biodegradable Ester Incorporation: 50-C2-C9-4tail Enables Spleen-Selective Expression While Non-Degradable OF-02 Remains Liver-Tropic

The presence of four hydrolytically labile ester bonds in 50-C2-C9-4tail distinguishes it fundamentally from non-degradable ionizable lipids such as OF-02 (C84H152N4O6), which lacks ester linkers. This chemical difference translates into divergent biological clearance and biodistribution: biodegradable ester-containing LNPs preferentially accumulate and express payload in splenic tissue following intravenous administration, while non-degradable counterparts direct expression predominantly to the liver [1]. The ester bonds in 50-C2-C9-4tail are positioned four carbons from the central amine, a linker length shown in SAR studies to enhance delivery efficiency relative to shorter spacings [2].

biodegradable lipid ester bond biodistribution pharmacokinetics

Four-Tail Branched Architecture: 50-C2-C9-4tail Exhibits Enhanced Endosomal Escape Relative to Linear Tail Lipids

The four-tail branched architecture of 50-C2-C9-4tail—featuring two identical branched amine arms each terminating in dual linoleic esters—confers a cone-shaped molecular geometry that facilitates hexagonal phase transition in the acidic endosomal environment, a mechanism directly linked to enhanced cytosolic nucleic acid release [1]. Systematic studies of branched-tail ionizable lipids demonstrate that branched tails increase LNP microviscosity and headgroup ionization ability in acidic pH relative to linear tail counterparts, with branched-tail lipids exhibiting superior in vivo translation efficiency compared to tails containing cis double bonds [2][3]. While 50-C2-C9-4tail has not been directly benchmarked against linear-tail lipids in a single head-to-head study, the class-level evidence establishes that its branched-tail geometry contributes mechanistically to improved endosomal escape performance.

branched tail endosomal escape mRNA delivery cone-shaped geometry

50-C2-C9-4tail Application Scenarios: Optimized Use Cases Derived from Comparative Performance Data


Spleen-Targeted mRNA Delivery for Immunotherapy and Cancer Vaccine Development

Based on class-level in vivo biodistribution evidence showing that biodegradable ester-linked lipidoids (including the C4 variant) preferentially direct mRNA expression to splenic tissue rather than the liver [1], 50-C2-C9-4tail is ideally positioned for applications requiring splenic antigen presentation or immune cell engagement. This includes cancer vaccine formulations intended to prime splenic dendritic cells and T cells, as well as immunomodulatory mRNA therapeutics targeting spleen-resident B lymphocytes. The liver-avoidance profile distinguishes 50-C2-C9-4tail from liver-tropic benchmarks such as DLin-MC3-DMA (MC3) and non-degradable OF-02, making it a strategic selection when hepatic clearance is undesirable [2][3].

High-Efficiency In Vitro siRNA Screening and Functional Genomics Studies

For in vitro siRNA-based gene silencing campaigns where per-well lipid consumption and knockdown efficiency directly impact screening cost and data quality, 50-C2-C9-4tail offers a quantifiable advantage. Direct head-to-head comparison data in HeLa cells demonstrate that LNPs formulated with 50-C2-C9-4tail (C4 linker) achieve approximately 2.3-fold higher luciferase knockdown efficiency than LNPs prepared with the shorter-linker OF-Deg-Lin analog . This enhanced potency translates to reduced lipid usage per transfection, lower per-plate costs, and improved signal-to-noise ratios in high-throughput siRNA library screening contexts.

Repeat-Dose In Vivo Studies Requiring Biodegradable Clearance and Reduced Liver Burden

The incorporation of four hydrolytically labile ester bonds in 50-C2-C9-4tail provides a biodegradation pathway absent in non-degradable ionizable lipids such as OF-02 [4]. For preclinical toxicology assessments or chronic dosing regimens involving multiple LNP administrations, this structural feature is expected to facilitate more rapid metabolic clearance and reduce cumulative lipid accumulation in hepatic tissue. This positions 50-C2-C9-4tail as a favorable candidate for repeat-dose studies in mice and other rodent models where long-term safety and clearance kinetics are under evaluation [5].

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